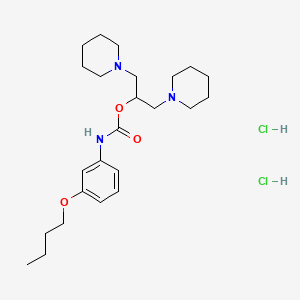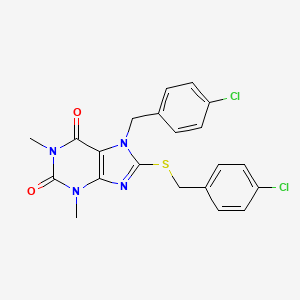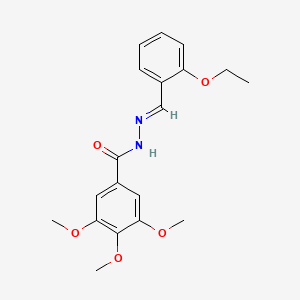
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical industries. This compound, in particular, may exhibit unique properties due to its specific molecular structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route might involve:
Formation of the carbamate group: Reacting 3-butoxyphenylamine with an appropriate isocyanate under controlled temperature and solvent conditions.
Introduction of the piperidinyl groups: Using piperidine and a suitable alkylating agent to introduce the piperidinyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process includes:
Raw material preparation: Ensuring high purity of starting materials.
Reaction optimization: Controlling temperature, pressure, and reaction time to maximize yield.
Purification and quality control: Using advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Carbamic acid derivatives can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
科学的研究の応用
Carbamic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Used in the production of polymers, coatings, and agricultural chemicals.
作用機序
The mechanism of action of carbamic acid derivatives involves their interaction with specific molecular targets. These compounds can:
Inhibit enzymes: By binding to the active site of enzymes, they can inhibit their activity.
Modulate receptors: Interact with receptors on cell surfaces to modulate cellular responses.
Affect metabolic pathways: Influence various metabolic pathways by interacting with key enzymes and proteins.
類似化合物との比較
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different properties.
Carbamic acid, ethyl ester: Another carbamate with distinct applications.
Carbamic acid, phenyl ester: Known for its use in pharmaceuticals and agriculture.
Uniqueness
The uniqueness of Carbamic acid, (3-butoxyphenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride lies in its specific molecular structure, which may confer unique chemical and biological properties
特性
CAS番号 |
113904-25-9 |
|---|---|
分子式 |
C24H41Cl2N3O3 |
分子量 |
490.5 g/mol |
IUPAC名 |
1,3-di(piperidin-1-yl)propan-2-yl N-(3-butoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H39N3O3.2ClH/c1-2-3-17-29-22-12-10-11-21(18-22)25-24(28)30-23(19-26-13-6-4-7-14-26)20-27-15-8-5-9-16-27;;/h10-12,18,23H,2-9,13-17,19-20H2,1H3,(H,25,28);2*1H |
InChIキー |
IMZWSXHZILUZCN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11978297.png)
![2-Methyl-N-[2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide](/img/structure/B11978298.png)
![2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978310.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978323.png)
![4-chloro-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11978326.png)


![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11978346.png)
![Dimethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978364.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978366.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978368.png)

![4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11978371.png)
